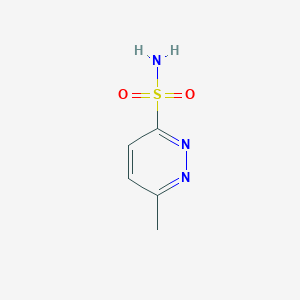

6-Methylpyridazine-3-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylpyridazine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-4-2-3-5(8-7-4)11(6,9)10/h2-3H,1H3,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWFSOYHBWJGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methylpyridazine 3 Sulfonamide and Analogues

Regioselectivity

The pyridazine (B1198779) ring is an aromatic heterocycle with non-equivalent carbon atoms, making the regioselectivity of substitution reactions a key challenge. The inherent electronic properties of the ring, influenced by the two adjacent nitrogen atoms and any existing substituents, dictate the preferred position of attack for electrophiles or nucleophiles.

For example, in the synthesis of substituted pyridines from 3-substituted 2,6-dichloropyridines, the nature of the substituent at the 3-position can direct an incoming nucleophile to either the 2- or 6-position. gu.se It was found that substituents that are sterically bulky close to the pyridine (B92270) ring direct the regioselectivity towards the 6-position. gu.se Similar principles apply to the pyridazine system, where pre-existing groups on the ring, such as the methyl group in 6-methylpyridazine, will influence the position of subsequent functionalization.

The [2+2+2] cycloaddition reaction, which can be used to construct the pyridine ring from alkynes and a nitrile, also presents regioselectivity challenges. rsc.org Depending on the substrates, a mixture of isomeric products can be formed. However, by carefully selecting the substrates and catalyst system, the reaction can be guided to favor a specific regioisomer. rsc.org Such strategies are crucial for ensuring that the sulfonamide group is installed at the desired C-3 position of the pyridazine ring.

Stereoselectivity

While the core 6-methylpyridazine-3-sulfonamide molecule is achiral, the synthesis of its derivatives can introduce stereocenters, necessitating control over stereoselectivity. Stereocenters may be located on substituents attached to the pyridazine ring or on the sulfonamide nitrogen.

The development of stereoselective reactions for heterocyclic compounds is an active area of research. For instance, methods for the stereoselective synthesis of substituted piperidines (a saturated six-membered nitrogen-containing ring) often involve intramolecular cyclization reactions where the stereochemical outcome is controlled by the catalyst or reaction conditions. mdpi.com These include acid-mediated 6-endo-trig cyclizations of enones and N-heterocyclic carbene-catalyzed intramolecular aza-Michael additions. mdpi.com While these examples are for a different heterocyclic system, the underlying principles of asymmetric catalysis and substrate control can be adapted for the synthesis of chiral pyridazine derivatives.

Green Chemistry Principles in 6 Methylpyridazine 3 Sulfonamide Synthesis

Spectroscopic Analysis Beyond Basic Identification

Modern spectroscopic methods offer a powerful toolkit for the in-depth characterization of these compounds, moving beyond simple confirmation of presence to a detailed elucidation of their structural nuances.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and environment of atoms within a molecule. For pyridazine derivatives, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, provide unambiguous assignments of all proton and carbon signals. nih.govresearchgate.net

In the ¹H NMR spectra of this compound derivatives, the chemical shifts of the pyridazine ring protons are influenced by the nature of the substituents. researchgate.netchemicalbook.com The methyl group at the C-6 position typically appears as a singlet in the upfield region. For instance, in a related sulfonamide derivative, a methyl group on the pyridazine ring showed a singlet at 2.38 ppm. acs.org The protons of the sulfonamide group (-SO₂NH₂) can be observed as a singlet, and its chemical shift can vary depending on the solvent and concentration. rsc.org

¹³C NMR spectroscopy provides valuable information about the carbon framework. The chemical shifts of the pyridazine ring carbons are sensitive to the electronic effects of the substituents. cdnsciencepub.com A systematic analysis of 3,6-disubstituted pyridazines has shown that carbon resonance lines can be analyzed as parts of ABX or ABYX three-spin systems, especially when coupled to methyl protons. cdnsciencepub.com In one study, the methyl carbon of a pyridazine derivative appeared at 21.5 ppm in the ¹³C NMR spectrum. acs.org The carbon atoms of the pyridazine ring in various derivatives typically resonate between 112 and 162 ppm. rsc.org

2D NMR experiments are crucial for confirming assignments. COSY (Correlation Spectroscopy) establishes proton-proton couplings, helping to trace the connectivity of the pyridazine ring protons. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-3 bonds), which is instrumental in assigning quaternary carbons and confirming the substitution pattern on the pyridazine ring. researchgate.netbeilstein-journals.org

Table 1: Representative NMR Data for Substituted Pyridazine Derivatives

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Pyridazine Ring Protons | 7.51 - 9.21 | 123.58 - 155.01 | chemicalbook.comrsc.org |

| Methyl Group Protons | ~2.38 | ~21.5 | acs.org |

| Sulfonamide NH Proton | 8.78 - 10.15 | - | rsc.org |

| Aromatic Protons (substituents) | 6.51 - 8.32 | 111.83 - 160.11 | rsc.orgrsc.org |

Note: The chemical shifts are indicative and can vary based on the specific derivative and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. researchgate.net For this compound derivatives, these methods are used to confirm the presence of key structural motifs. researchgate.net

Infrared (IR) Spectroscopy: The IR spectra of sulfonamides exhibit characteristic absorption bands. The sulfonyl group (SO₂) typically shows two strong stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For sulfonamide derivatives, these bands are generally observed in the ranges of 1308–1345 cm⁻¹ and 1110–1157 cm⁻¹, respectively. orientjchem.orgripublication.com The S-N stretching vibration is usually found around 900 cm⁻¹. rsc.org The N-H stretching vibration of the sulfonamide group appears as a band in the region of 3200-3300 cm⁻¹. acs.org The C=N stretching vibration of the pyridazine ring is also observable. internationalscholarsjournals.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For pyridazine, the two lowest-energy vibrational modes were assigned using Raman spectroscopy. aip.org In a study of six sulfonamides, characteristic Raman peaks were identified for ν(CH₂), β(CH₃), β(C=C), and ν(C-N) vibrations. nih.gov

Table 2: Characteristic Vibrational Frequencies for Sulfonamide and Pyridazine Moieties

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| SO₂ | Asymmetric Stretch | 1308 - 1345 | orientjchem.orgripublication.com |

| SO₂ | Symmetric Stretch | 1110 - 1157 | orientjchem.orgripublication.com |

| S-N | Stretch | ~900 | rsc.org |

| N-H (Sulfonamide) | Stretch | 3200 - 3300 | acs.org |

| C=N (Pyridazine) | Stretch | ~1645 | internationalscholarsjournals.com |

| NH₂ | Wagging | ~840 | orientjchem.org |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. researchgate.net

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, sulfonamides typically form a protonated molecule [M+H]⁺. nih.gov The fragmentation of sulfonamides often involves the cleavage of the S-N bond. researchgate.netnih.gov A common fragmentation pattern for many sulfonamides results in characteristic product ions at m/z 156, 108, and 92. The ion at m/z 156 corresponds to the cleavage of the sulfonamide bond, which can further lose SO to form an ion at m/z 108, or lose SO₂ to give an ion at m/z 92. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. This is crucial for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass. For example, HRMS was used to confirm the elemental composition of a triazolo-pyridazine derivative, with a calculated m/z for C₅H₇N₇ [M]⁺ of 166.0836 and a found value of 166.0843. rsc.org

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). researchgate.net

For pyridazine derivatives, the absorption spectra are influenced by the nature and position of substituents. The electronic transitions can be of the π → π* or n → π* type. scholarsresearchlibrary.com In push-pull systems involving a pyridazine ring, intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through the π-conjugated system is often observed. nih.govmdpi.com The wavelength of maximum absorption (λmax) can shift to longer wavelengths (bathochromic or red shift) with increasing conjugation or the presence of strong electron-donating and -withdrawing groups. mdpi.comresearchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to interpret the electronic transitions observed in the UV-Vis spectra. acs.org

Single Crystal X-ray Diffraction (XRD) Analysis for Solid-State Structures

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and intermolecular interactions. mdpi.com

In the crystal structure of some pyridine sulfonamides, the sulfonamide group is not deprotonated in the solid state. mdpi.com The crystal packing can involve the formation of dimers, chains, or more complex three-dimensional networks through hydrogen bonding. For example, in the crystal structure of sulfachloropyridazine, N-H···N hydrogen bonds are observed between adjacent molecules. acs.org The analysis of the crystal structure of various pyridine sulfonamides has shown that their packing motifs can be significantly different from their carboxamide analogues. acs.org

Chemical Reactivity and Derivatization of the 6 Methylpyridazine 3 Sulfonamide Framework

Reactions at the Sulfonamide Nitrogen

The sulfonamide group (-SO₂NH₂) is a critical functional group that imparts important physicochemical properties to the molecule and serves as a primary site for derivatization. The presence of acidic protons on the nitrogen atom allows for a variety of reactions, including N-alkylation, N-acylation, and the formation of Schiff bases.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide group in 6-methylpyridazine-3-sulfonamide can be readily alkylated or acylated to introduce a wide range of substituents. These reactions typically proceed via the deprotonation of the sulfonamide nitrogen by a suitable base to form a nucleophilic anion, which then reacts with an electrophilic alkylating or acylating agent.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved using various alkyl halides (e.g., alkyl chlorides, bromides, or iodides) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The general scheme for N-alkylation is depicted below:

Reaction Scheme: 6-(CH₃)C₄H₃N₂-SO₂NH₂ + R-X + Base → 6-(CH₃)C₄H₃N₂-SO₂NHR + HX + Base

The choice of base and solvent is crucial for the efficiency of the reaction and can influence the degree of alkylation (mono- vs. di-alkylation).

N-Acylation: Similarly, N-acylation can be accomplished by treating this compound with acylating agents like acyl chlorides or acid anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen halide byproduct. The use of N-acylbenzotriazoles has also been reported as an efficient method for the N-acylation of sulfonamides under mild conditions.

Reaction Scheme: 6-(CH₃)C₄H₃N₂-SO₂NH₂ + R-COCl → 6-(CH₃)C₄H₃N₂-SO₂NHCOR + HCl

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Sulfonamides

| Reagent | Product Type | General Conditions |

|---|---|---|

| Alkyl Halide (R-X) | N-Alkylsulfonamide | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) |

| Acyl Chloride (R-COCl) | N-Acylsulfonamide | Base (e.g., Pyridine, Triethylamine), Anhydrous Solvent |

| Acid Anhydride ((RCO)₂O) | N-Acylsulfonamide | Base, Anhydrous Solvent |

| N-Acylbenzotriazole | N-Acylsulfonamide | Base (e.g., NaH), THF |

Formation of Schiff Bases

The primary sulfonamide group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically requires acid catalysis and involves the nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.

Reaction Scheme: 6-(CH₃)C₄H₃N₂-SO₂NH₂ + R-CHO ⇌ 6-(CH₃)C₄H₃N₂-SO₂N=CHR + H₂O

Schiff bases derived from sulfonamides are of interest due to their coordination chemistry and potential biological activities. The formation of the imine bond introduces a new point of structural diversity and can significantly alter the electronic and steric properties of the parent molecule.

Transformations of the Pyridazine (B1198779) Ring

The pyridazine ring is an electron-deficient heteroaromatic system, which governs its reactivity towards various reagents. The presence of two adjacent nitrogen atoms significantly influences the electron distribution within the ring, making it susceptible to nucleophilic attack and resistant to electrophilic substitution.

Substitution Reactions on the Pyridazine Ring

Due to its electron-deficient nature, the pyridazine ring in this compound is generally unreactive towards electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogens (C4 and C5). However, the presence of the electron-donating methyl group at C6 and the electron-withdrawing sulfonamide group at C3 will influence the regioselectivity of such reactions. For SNAr to occur, a good leaving group, such as a halogen, is typically required on the ring. In the absence of such a group, direct nucleophilic substitution on the pyridazine ring of this compound is challenging.

Oxidation and Reduction Pathways

Oxidation: The pyridazine ring is relatively resistant to oxidation. However, under strong oxidizing conditions, degradation of the ring can occur. More commonly, oxidation can occur at the nitrogen atoms to form N-oxides. nih.gov The formation of pyridazine N-oxides can alter the electronic properties of the ring and provide a handle for further functionalization. nih.gov

Reduction: The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation, for example, can lead to the saturation of the ring to form the corresponding piperidazine derivative. The choice of catalyst and reaction conditions can influence the extent of reduction.

Functionalization of the Methyl Group

The methyl group at the C6 position of the pyridazine ring is a site for various chemical transformations. The benzylic-like nature of the methyl protons makes them susceptible to deprotonation and subsequent reactions.

One of the most common reactions of the methyl group on a heteroaromatic ring is its oxidation to a carboxylic acid. libretexts.org This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting 6-carboxy-pyridazine-3-sulfonamide would be a valuable intermediate for further derivatization, for instance, through amide bond formation.

Reaction Scheme: 6-(CH₃)C₄H₃N₂-SO₂NH₂ + [O] → 6-(COOH)C₄H₃N₂-SO₂NH₂

Furthermore, the methyl group can potentially undergo condensation reactions with aldehydes and ketones in the presence of a strong base, leading to the formation of styryl-type derivatives. Halogenation of the methyl group, for example, via free-radical bromination, could also provide a route to further functionalization.

Table 2: Summary of Potential Derivatization Reactions

| Reaction Site | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| Sulfonamide Nitrogen | N-Alkylation | Alkyl Halide, Base | N-Alkyl-6-methylpyridazine-3-sulfonamide |

| Sulfonamide Nitrogen | N-Acylation | Acyl Chloride, Base | N-Acyl-6-methylpyridazine-3-sulfonamide |

| Sulfonamide Nitrogen | Schiff Base Formation | Aldehyde/Ketone, Acid Catalyst | N-((Alkyl/Aryl)methylene)-6-methylpyridazine-3-sulfonamide |

| Pyridazine Ring | Oxidation | Peroxy acids | This compound N-oxide |

| Pyridazine Ring | Reduction | H₂, Catalyst | 6-Methylpiperidazine-3-sulfonamide |

Synthesis of Hybrid Molecules Incorporating this compound

The strategic design of hybrid molecules, which involves the covalent linking of two or more distinct pharmacophores, is a well-established approach in medicinal chemistry to develop novel therapeutic agents with potentially improved efficacy or a dual mode of action. The this compound framework, with its reactive sulfonamide group, serves as a versatile scaffold for the synthesis of such hybrid structures.

One notable example involves the synthesis of a complex sulfonylurea derivative, which can be classified as a hybrid molecule. In this synthesis, this compound is reacted with an isocyanate-functionalized polycyclic hydrocarbon. Specifically, the sodium salt of this compound is treated with 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (B3251675) google.com. This reaction results in the formation of N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-6-methylpyridazine-3-sulfonamide, a hybrid molecule that incorporates both the pyridazine sulfonamide and the hexahydro-s-indacene moieties google.com. The synthesis of this and other related hybrid molecules is of interest in the development of novel compounds with potential therapeutic applications, such as NLRP3 inhibitors google.com.

The general synthetic approach for creating such hybrid molecules often involves the reaction of the sulfonamide nitrogen of the this compound core with an electrophilic partner, such as an isocyanate or an acid chloride, which is attached to the second molecule of interest. This modular approach allows for the generation of a diverse library of hybrid compounds for biological screening.

Below is a table detailing the key components of the aforementioned hybrid molecule synthesis.

| Starting Material | Reactant | Resulting Hybrid Molecule |

| This compound, sodium salt | 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene | N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-methylpyridazine-3-sulfonamide |

An in-depth examination of the structure-activity relationships (SAR) of analogues of this compound reveals critical insights into the molecular features governing their biological efficacy. Through systematic modifications, computational analysis, and pharmacophore modeling, researchers have elucidated the key determinants of activity, paving the way for the rational design of more potent and selective compounds.

Exploration of Biological Activities and Mechanisms at the Molecular Level Pre Clinical, Non Human Focus

The core of 6-Methylpyridazine-3-sulfonamide's biological profile lies in its ability to interact with and inhibit a variety of enzymes, a characteristic largely attributed to its sulfonamide functional group and pyridazine (B1198779) core.

Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding group, making compounds that contain it potent inhibitors of zinc-metalloenzymes like carbonic anhydrases (CAs). In their mechanism of action, the sulfonamide moiety, typically in its anionic form (SO₂NH⁻), coordinates directly to the Zn(II) ion in the enzyme's active site. This action displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic role in the reversible hydration of carbon dioxide, thereby inhibiting its function. nih.gov

Derivatives containing the pyridazine scaffold have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. Research on 4-substituted pyridine-3-sulfonamides has shown inhibitory activity against several hCA isoforms, including the ubiquitous hCA I and II, and the cancer-associated hCA IX and XII. nih.govnih.gov For instance, certain pyridine-3-sulfonamide (B1584339) derivatives have demonstrated inhibition constants (Kᵢ) in the nanomolar range against these isoforms. nih.gov Similarly, studies on other sulfonamides have reported potent inhibition of hCA I and II, with IC₅₀ values also in the nanomolar range. uni.lu While specific data for this compound is not detailed in the provided context, the general class of pyridazine and pyridine (B92270) sulfonamides shows significant potential for CA inhibition.

Table 1: Carbonic Anhydrase Inhibition by Related Sulfonamide Compounds Note: Data presented is for structurally related compounds, not this compound itself.

| Compound Class | Isoform | Inhibition Constant (Kᵢ) | IC₅₀ |

| 4-Substituted Pyridine-3-Sulfonamides | hCA II | Reaching 271 nM | - |

| 4-Substituted Pyridine-3-Sulfonamides | hCA IX | Reaching 137 nM | - |

| 4-Substituted Pyridine-3-Sulfonamides | hCA XII | Reaching 91 nM | - |

| General Sulfonamides | hCA I | 23.40 - 365.35 nM | 55.14 - 562.62 nM |

| General Sulfonamides | hCA II | 45.87 - 230.08 nM | 55.99 - 261.96 nM |

Dihydropteroate (B1496061) Synthase Inhibition

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway in bacteria and lower eukaryotes, a pathway absent in mammals. frontiersin.orgmdpi.comoncotarget.com The enzyme catalyzes the condensation of p-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP). frontiersin.orgmdpi.com Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS. frontiersin.org They occupy the PABA binding site on the enzyme, preventing the synthesis of dihydropteroate and thereby halting the production of essential folate cofactors, which leads to growth inhibition. frontiersin.orgmdpi.com

The pyridazine moiety is a key component of some antibacterial sulfonamides. A closely related compound, 3-sulphanilamido-6-methylpyridazine, was synthesized from sucrose (B13894) and investigated for its biological properties, highlighting the early interest in this structural class as potential antibacterial agents. nih.gov This historical context underscores the foundational role of the pyridazine-sulfonamide scaffold in targeting the DHPS enzyme.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are investigated for their potential in managing neurodegenerative diseases like Alzheimer's by preventing the breakdown of the neurotransmitter acetylcholine. The sulfonamide scaffold has been incorporated into various molecular designs to target these enzymes. Studies have shown that some sulfonamide derivatives can inhibit both AChE and BChE with IC₅₀ values in the nanomolar range. uni.lu

Specifically, research on novel pyridazine-containing compounds has yielded potent dual inhibitors of both AChE and BChE. For example, one such pyridazine derivative was found to have an IC₅₀ of 0.26 µM for AChE and 0.19 µM for BChE. Other research has focused on sulfonamide-based carbamates, which have shown strong preferential inhibition of BChE over AChE. These findings indicate that the pyridazine-sulfonamide framework is a viable candidate for cholinesterase inhibition.

Table 3: Cholinesterase Inhibition by Related Pyridazine and Sulfonamide Compounds

| Compound Class | Target | IC₅₀ | Selectivity |

| Novel Pyridazine Compound | AChE | 0.26 µM | Dual Inhibitor |

| Novel Pyridazine Compound | BuChE | 0.19 µM | Dual Inhibitor |

| General Sulfonamides | AChE | 98.65 - 283.31 nM | - |

| Sulfonamide-based Carbamates | BuChE | 4.33 - 8.52 µM | Preferential for BuChE |

α-Amylase and α-Glucosidase Inhibition

α-Amylase and α-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting these enzymes can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing postprandial hyperglycemia.

Sulfonamide derivatives have been explored as potential inhibitors of these enzymes. A study on novel pyridine-based sulfonamides demonstrated notable anti-diabetic activity through α-amylase inhibition, with molecular docking studies confirming interaction with the enzyme's active site. Similarly, other research on cyclic sulfonamides identified compounds that inhibit both α-glucosidase and α-amylase, with some derivatives showing IC₅₀ values lower than the reference drug, acarbose. This body of research suggests that the core structure of this compound is relevant for the inhibition of key carbohydrate-metabolizing enzymes.

Table 4: α-Amylase and α-Glucosidase Inhibition by Related Sulfonamide Compounds

| Compound Class | Target Enzyme | IC₅₀ | Inhibition Type |

| Cyclic Sulfonamide (12i) | α-Glucosidase | 25.88 µM | Non-competitive |

| Cyclic Sulfonamide (12i) | α-Amylase | 7.52 µM | Competitive |

| Pyridine-based Sulfonamides | α-Amylase | - | Showed notable activity |

Bacterial Enzyme Inhibition (e.g., DapE, Lipoamide (B1675559) Dehydrogenase)

Beyond DHPS, other bacterial enzymes have been identified as targets for sulfonamide-based inhibitors. One such target is Lipoamide dehydrogenase (Lpd), a critical metabolic and detoxifying enzyme in Mycobacterium tuberculosis (Mtb). semanticscholar.orgspandidos-publications.com The deletion of the gene for Lpd impairs the bacterium's ability to establish infection. semanticscholar.org High-throughput screening identified N-methylpyridine-3-sulfonamides as potent and highly selective inhibitors of Mtb Lpd, with over 1,000-fold selectivity against the human homolog. semanticscholar.orgnih.govspandidos-publications.com Co-crystal structures revealed that these inhibitors bind at the lipoamide channel of the enzyme. semanticscholar.orgspandidos-publications.com Although initial compounds showed poor penetration into mycobacterial cells, subsequent analog development has led to compounds with improved permeability and whole-cell activity. semanticscholar.org

Another promising bacterial target is N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), an enzyme essential for bacterial cell wall synthesis that is absent in humans. High-throughput screening has led to the discovery of indoline (B122111) sulfonamide derivatives as inhibitors of DapE, with molecular docking suggesting that the sulfonamide group acts as a zinc-binding group in the enzyme's active site.

Table 5: Bacterial Enzyme Inhibition by Related Sulfonamide Compounds

| Compound Class | Target Enzyme | Organism | Key Finding |

| N-methylpyridine-3-sulfonamides | Lipoamide Dehydrogenase (Lpd) | M. tuberculosis | Potent and >1000-fold selective inhibition vs human Lpd. semanticscholar.orgspandidos-publications.com |

| Indoline Sulfonamides | DapE | Bacterial | Active site binding with sulfonamide as a zinc-binding group. |

c-Met Kinase Inhibition

The receptor tyrosine kinase c-Met is a known target in oncology, with its overactivation contributing to tumor growth and metastasis. tubitak.gov.trnih.gov While the direct inhibitory effect of this compound on c-Met kinase has not been extensively documented in publicly available research, the broader class of pyridazine and sulfonamide derivatives has been a focal point in the development of c-Met inhibitors.

For instance, a series of 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone compounds have been identified as potent, ATP-competitive inhibitors of c-Met tyrosine kinase. tubitak.gov.tr One such pyridazinone derivative, compound 19 , demonstrated significant antitumor activity in a c-Met driven tumor xenograft model. tubitak.gov.tr Similarly, research into phenyl substituted pyridazin-3-ones with morpholino-pyrimidines has yielded potent c-Met inhibitors. mdpi.com The pyridine skeleton is recognized as a crucial element for the activity of small molecule antitumor inhibitors, and various pyridine derivatives with a pyrazolone (B3327878) skeleton have shown inhibitory effects on both VEGFR-2 and c-Met. mdpi.com

Although these findings highlight the potential of the pyridazine scaffold for c-Met inhibition, further specific studies are required to determine the direct activity of this compound on this kinase.

Receptor Binding and Modulation (excluding clinical relevance)

The interaction of this compound with various receptors has been suggested in preclinical studies, primarily through the investigation of its derivatives. A patent application has listed this compound as a potential CCR8 modulator. The CCL1-CCR8 axis is implicated in the infiltration of Treg cells in solid tumors and has been associated with a poorer prognosis in certain cancers like gastrointestinal stromal tumors. nih.gov

Beyond this, the pyridazine ring is a versatile scaffold found in compounds targeting a range of receptors. The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and dual hydrogen-bonding capacity, are significant for drug-target interactions. nih.gov For example, derivatives of the pyridazine heterocycle have been explored as antagonists for the glutamatergic mGlu5 receptor and the purinergic P2Y12 receptor. royalsocietypublishing.org Furthermore, some pyridazine derivatives have been investigated for their affinity for cannabinoid receptors (CB1 and CB2).

Interaction with Nucleic Acids (e.g., DNA intercalation)

The direct interaction of this compound with nucleic acids, such as through DNA intercalation, is not well-documented in existing literature. However, studies on structurally related compounds suggest that this class of molecules has the potential for such interactions.

For example, certain metal complexes incorporating pyridine derivatives have been shown to interact with DNA. bohrium.com UV-Vis absorption titration and viscosity studies of some gold(III) complexes with N,N donor heterocyclic scaffolds have indicated an intercalation mode of binding to DNA. bohrium.com Similarly, electrochemical and hydrodynamic studies of some azo-guanidine based compounds have demonstrated moderate DNA binding properties. royalsocietypublishing.org While these findings are not directly on this compound, they point towards a potential mechanism of action for this chemical family that warrants further investigation.

Cell-Based Assays (in vitro, non-human cell lines, e.g., anticancer, antimicrobial activity)

The biological activity of this compound and its derivatives has been explored through various in vitro cell-based assays, revealing potential antimicrobial, anticancer, and antioxidant properties.

Derivatives of pyridazine sulfonamide have demonstrated notable antimicrobial activity against a range of pathogens in preclinical studies. The sulfonamide group is known to interfere with folic acid synthesis in microorganisms, leading to a bacteriostatic effect. tandfonline.comeurjchem.com

Studies on various pyridazine derivatives carrying sulfonamide moieties have shown promising inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. tubitak.gov.trtandfonline.comeurjchem.comnih.gov For instance, some synthesized pyridazine derivatives with urea, thiourea, and sulfonamide groups exhibited significant inhibition against S. aureus with MIC values ranging from 2 to 4 µg/mL and against E. coli with MICs of 4 to 16 µg/mL. tubitak.gov.tr All compounds in that particular study also showed antifungal activity against C. albicans and C. parapsilosis with a MIC of 8 µg/mL. tubitak.gov.tr

The following table summarizes the antimicrobial activities of some pyridazine sulfonamide derivatives.

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

| Pyridazine-sulfonamide derivatives | S. aureus | 2 - 4 | tubitak.gov.tr |

| Pyridazine-sulfonamide derivatives | E. coli | 4 - 16 | tubitak.gov.tr |

| Pyridazine-sulfonamide derivatives | C. albicans | 8 | tubitak.gov.tr |

| Pyridazine-sulfonamide derivatives | C. parapsilosis | 8 | tubitak.gov.tr |

| Pyridazine sulfonamide hybrid 199a | S. pneumoniae | Active | researchgate.net |

| Pyridazine sulfonamide hybrid 199a | B. subtilis | Active | researchgate.net |

| Pyridazine sulfonamide hybrid 199a | E. coli | Active | researchgate.net |

The anticancer potential of pyridazine sulfonamides has been a significant area of research. Numerous studies have reported the in vitro cytotoxic effects of these compounds against various human cancer cell lines.

For example, a series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides were synthesized and evaluated for their anticancer activities against five human cancer cell lines. nih.govnih.gov Compounds 4e and 4f from this series showed excellent activity against MCF-7 (breast cancer) and SK-MEL-28 (melanoma) cell lines, with IC50 values in the low micromolar range. nih.govnih.gov In another study, a pyridazine sulfonamide hybrid, 195 , exhibited potent cytotoxic activity against the HCT-116 (colon cancer) cell line and was found to inhibit VEGFR kinase. researchgate.net A series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides also showed promising anticancer activity, with compound 21 being particularly effective against leukemia, colon cancer, and melanoma cell subpanels. mdpi.com

The table below presents the in vitro anticancer activity of selected pyridazine sulfonamide derivatives.

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Compound 4e | MCF-7 (Breast) | < 10 | nih.govnih.gov |

| Compound 4f | SK-MEL-28 (Melanoma) | < 10 | nih.govnih.gov |

| Pyridazine sulfonamide hybrid 195 | HCT-116 (Colon) | Potent | researchgate.net |

| Compound 21 | Leukemia subpanel | 13.6 - 14.9 | mdpi.com |

| Compound 21 | Colon cancer subpanel | 13.6 - 14.9 | mdpi.com |

| Compound 21 | Melanoma subpanel | 13.6 - 14.9 | mdpi.com |

| Pyridazine sulfonamide hybrid 199a | HEPG2 (Liver) | High activity | researchgate.net |

Several studies have investigated the antioxidant properties of pyridazine and sulfonamide derivatives. These compounds have shown the ability to scavenge free radicals, which is a key mechanism in combating oxidative stress.

The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and hydrogen peroxide (H2O2) scavenging methods. bohrium.com Research has indicated that sulfonamide bis-heterocycles, particularly those with oxadiazole units and methyl substitutions on the phenyl ring, exhibit enhanced radical scavenging activity compared to their counterparts. bohrium.com Pyrazolopyridine derivatives, which share structural similarities, have also been reported to possess antioxidant properties. nih.gov

The antioxidant potential of various pyridazine and sulfonamide derivatives is summarized in the table below.

| Compound/Derivative Type | Assay | Activity | Reference |

| Sulfonamide bis heterocycles (unsubstituted and methyl-substituted) | DPPH, NO, H2O2 scavenging | Good to excellent | bohrium.com |

| Pyrazolopyridine derivatives | - | Reported antioxidant properties | nih.gov |

| Pyridazine derivatives | Ferric-Bipyridine Assay | Varied antioxidant capacity | scirp.org |

In Vivo Efficacy Studies in Animal Models (excluding human trials)

There is a lack of published research on the in vivo efficacy of this compound in any animal models for any therapeutic indication. While other sulfonamides and pyridazine-containing compounds have undergone preclinical evaluation in animal models for various conditions, including bacterial infections and inflammatory diseases, no such data is available for this compound itself. nih.govnih.govrsc.orgresearchgate.netmdpi.com

Advanced Analytical Methodologies for 6 Methylpyridazine 3 Sulfonamide in Research

Chromatographic Techniques for Separation and Quantification (e.g., RP-HPLC, LC-MS)

Chromatographic methods are the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For 6-methylpyridazine-3-sulfonamide, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most pertinent techniques.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the analysis of sulfonamides due to its efficiency and reliability. nih.gov The separation is based on the partitioning of the analyte between a nonpolar stationary phase (commonly C18) and a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be adjusted to optimize the retention and separation of this compound from impurities or other compounds. jafs.com.ploup.com The addition of modifiers such as formic acid or acetic acid to the mobile phase can improve peak shape and resolution. mdpi.com Detection is often achieved using a UV detector, as the pyridazine (B1198779) ring and sulfonamide group are chromophoric. jafs.com.pl

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, LC-MS is the method of choice. rsc.orgresearchgate.net This technique couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. Following chromatographic separation, the analyte is ionized, and the mass-to-charge ratio of the resulting ions is measured. This provides not only quantitative data but also structural information, aiding in the identification of metabolites. In the analysis of a derivative of this compound, a Waters XBridge BEH C18 column was utilized with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) in a water/methanol/acetonitrile mixture, and detection was performed with an HP 6130 MSD mass detector.

A multi-residue method for the quantification of various sulfonamides in tilapia fillets was developed using liquid chromatography coupled to a quadrupole time-of-flight mass spectrometer (LC-QTOF-MS), which could be adapted for this compound. nih.gov The method employed a C18 column with an isocratic mobile phase of 0.1% formic acid in water and acetonitrile. nih.gov

Interactive Data Table: Representative Chromatographic Conditions for Sulfonamide Analysis

| Parameter | RP-HPLC | LC-MS |

| Stationary Phase | Symmetry C18 (5 µm, 4.6 × 250 mm) jafs.com.pl | Agilent Poroshell 120 EC-C18 imeko.org |

| Mobile Phase | Isocratic elution with a mixture of organic solvents and buffer jafs.com.pl | Gradient elution with methanol and 0.1% formic acid in water imeko.org |

| Detector | UV at 254 nm jafs.com.pl | Triple Quadrupole or Time-of-Flight Mass Spectrometer rsc.orgnih.gov |

| Flow Rate | Typically 0.5 - 1.5 mL/min | Typically 0.2 - 0.6 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) imeko.org | Controlled (e.g., 30 °C) imeko.org |

Electrophoretic Methods

Capillary electrophoresis (CE) has emerged as a powerful separation technique for the analysis of sulfonamides, offering high efficiency, rapid analysis times, and low consumption of samples and reagents. mdpi.comresearchgate.net The separation in CE is based on the differential migration of charged species in an electric field.

Capillary Zone Electrophoresis (CZE)

In CZE, the separation of sulfonamides is primarily influenced by the pH of the buffer, which dictates the charge-to-mass ratio of the analytes. nih.gov Optimization of the buffer pH is critical for achieving the desired separation of closely migrating sulfonamides. nih.gov For instance, a CZE method for the analysis of nine sulfonamides utilized a buffer containing 45 mM sodium phosphate (B84403) and 10% methanol at pH 7.3. researchgate.net

Micellar Electrokinetic Chromatography (MEKC)

MEKC, a mode of CE, employs surfactants (like sodium dodecyl sulfate) at concentrations above their critical micelle concentration. nih.gov This allows for the separation of both charged and neutral molecules. The migration and selectivity of sulfonamides in MEKC are affected by both the buffer pH and the micelle concentration. nih.gov

A sensitive method for determining sulfonamide residues in food was developed using CZE with on-line chemiluminescence detection, demonstrating the versatility of electrophoretic techniques. mdpi.com Another study established a fluorescence-labeled capillary electrophoresis fingerprint analysis for sulfonamide residues, highlighting the potential for high sensitivity. e3s-conferences.org

Interactive Data Table: Typical Capillary Electrophoresis Conditions for Sulfonamide Analysis

| Parameter | Capillary Zone Electrophoresis (CZE) |

| Capillary | Uncoated fused-silica or PVA-coated researchgate.netgrupobiomaster.com |

| Background Electrolyte | 12.0 mM sodium borate (B1201080) mdpi.com or 45 mM sodium phosphate with 10% methanol (pH 7.3) researchgate.net |

| Separation Voltage | 15 - 25 kV researchgate.net |

| Temperature | 20 - 27 °C researchgate.nete3s-conferences.org |

| Detection | UV-Vis researchgate.net or Chemiluminescence mdpi.com |

Spectroscopic Quantification Techniques (e.g., UV-Vis spectrophotometry)

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of sulfonamides, including potentially this compound, particularly in pharmaceutical formulations. srce.hrnih.gov

This method is often based on a diazotization-coupling reaction, famously known as the Bratton-Marshall reaction. nih.gov The primary aromatic amine group of the sulfonamide is first diazotized with sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then coupled with a suitable chromogenic agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED), to produce a stable, intensely colored azo dye. nih.gov The absorbance of this colored product is then measured at its maximum absorption wavelength (λmax), which is typically around 500-550 nm. srce.hr

The reaction conditions, including pH, reagent concentrations, and reaction time, are optimized to ensure complete reaction and maximum color development. cdnsciencepub.com A study on the spectrophotometric determination of various sulfonamides reported that the colored products were stable for about two days, and the optimal temperature for the reaction was room temperature. srce.hr

Interactive Data Table: Parameters for Spectrophotometric Determination of Sulfonamides

| Parameter | Value/Condition |

| Principle | Diazotization-coupling reaction nih.gov |

| Diazotizing Agent | Sodium Nitrite in acidic medium nih.gov |

| Coupling Agent | N-(1-naphthyl)ethylenediamine dihydrochloride (NED) nih.gov |

| λmax of Colored Product | ~500 nm srce.hr |

| Linearity Range | 0.1–7.0 µg/mL for various sulfonamides srce.hr |

| Limit of Detection (LOD) | 0.03–0.05 µg/mL for various sulfonamides srce.hr |

Advanced Bioanalytical Assay Development for Mechanistic Studies

The development of advanced bioanalytical assays is crucial for elucidating the mechanisms of action, pharmacokinetics, and pharmacodynamics of this compound. csic.es These assays are designed to be highly sensitive and selective for the detection and quantification of the parent compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. researchgate.netdiva-portal.org

LC-MS/MS Based Bioassays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays due to its superior sensitivity, specificity, and high-throughput capabilities. rsc.org The development of an LC-MS/MS assay involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often includes protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering endogenous components from the biological matrix. chromatographyonline.com

For sulfonamides, which can be acidic, basic, or amphoteric, the choice of sample preparation technique is guided by the physicochemical properties of the analyte, such as its pKa and logP. chromatographyonline.com For instance, a bioanalytical method for sulfadoxine (B1681781) and sulfamethoxazole (B1682508) in dried blood spots involved either direct injection after extraction or an additional solid-phase extraction step for cleaner samples. diva-portal.org

Immunoassays

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), represent another class of bioanalytical methods. These assays are based on the specific binding of an antibody to the target analyte. While the development of a specific antibody for this compound would be required, immunoassays can offer high-throughput screening capabilities. For example, an ELISA was developed for busulfan (B1668071) by synthesizing a more stable sulfonamide-containing immunogen. csic.es

The validation of any bioanalytical method is a critical step and is performed according to international guidelines. Validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability of the analyte in the biological matrix. nih.gov

Interactive Data Table: Key Considerations in Bioanalytical Assay Development

| Aspect | Description |

| Technique | LC-MS/MS is preferred for its sensitivity and specificity. rsc.org |

| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction to minimize matrix effects. chromatographyonline.com |

| Matrix Effects | The influence of co-eluting endogenous components on the ionization of the analyte, which must be assessed and minimized. researchgate.net |

| Validation | Must adhere to regulatory guidelines, assessing parameters like accuracy, precision, and stability. nih.gov |

| Application | Used in pharmacokinetic studies, therapeutic drug monitoring, and assessing occupational exposure. csic.esdiva-portal.org |

Patent Landscape and Research Trends for 6 Methylpyridazine 3 Sulfonamide

Analysis of Patent Literature for Synthetic Routes and Potential Uses

A review of patent literature reveals a growing interest in 6-methylpyridazine-3-sulfonamide and related pyridazine (B1198779) sulfonamide derivatives. These patents primarily focus on the synthesis of these compounds and their application as therapeutic agents.

One of the key synthetic strategies involves the modification of the pyridazine ring to create a diverse library of compounds for biological screening. A common starting material for these syntheses is 3-chloro-6-methylpyridazine, which can be oxidized to form 6-chloropyridazine-3-carboxylic acid. google.com This intermediate can then undergo further reactions, such as methoxylation, to yield derivatives like 6-methoxypyridazine-3-carboxylic acid. google.com The synthesis of the core pyridazine structure itself can be achieved through various methods, including the conversion of sucrose (B13894). nih.gov

The potential therapeutic uses of this compound and its analogues are broad and varied. Patent literature highlights their potential as:

Inhibitors of Ion Channels: Certain pyridazine sulfonamide-containing compounds have been shown to inhibit the transport of ions, such as chloride ions, across cell membranes. google.comgoogle.com This activity suggests potential applications in treating conditions like cystic fibrosis and diarrhea. google.com

Anticancer Agents: The pyridazine scaffold is being explored for its anticancer properties. tandfonline.com Some derivatives have demonstrated the ability to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, suggesting their potential as cancer therapeutics. tandfonline.com

CCR8 Modulators: Recent patent filings indicate the investigation of aryl- and heteroaryl-sulfonamide derivatives, including those with a pyridazine core, as modulators of the C-C chemokine receptor type 8 (CCR8). google.com This receptor is implicated in type-2 inflammatory diseases and cancer, opening up avenues for new treatments. google.com

Voltage-Gated Sodium Channel Blockers: Pyridine- and thiophene-sulfonamide compounds are being investigated for their potential to treat diseases associated with voltage-gated sodium channels, such as epilepsy. google.com

The following interactive table summarizes key patent information related to this compound and its derivatives:

Emerging Research Areas and Future Directions

Beyond the established patent landscape, several exciting research avenues are emerging for this compound and its analogues. These areas hold the promise of unlocking new therapeutic potentials and refining existing ones.

Development of Multi-Targeted Ligands

The traditional "one-drug, one-target" approach is increasingly being replaced by the development of multi-target-directed ligands (MTDLs) for complex diseases like cancer and neurodegenerative disorders. nih.govnih.gov The sulfonamide moiety is a versatile pharmacophore that has been incorporated into various MTDLs. csic.esmdpi.com The pyridazine ring, with its unique physicochemical properties, also presents an attractive scaffold for designing such ligands. nih.gov The goal is to create single molecules that can simultaneously modulate multiple biological targets, potentially leading to enhanced efficacy and reduced drug-drug interactions. nih.gov For instance, researchers are exploring the design of Hsp90 inhibitors with multi-target activity against proteins like B-Raf and PDHK1. d-nb.info

Exploration of Novel Biological Pathways

Researchers are actively investigating the interaction of this compound derivatives with novel biological pathways. One such area of interest is the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in cancer progression and resistance to therapy. nih.gov Small molecules that can inhibit the HIF-1 signaling pathway are of significant therapeutic interest. nih.gov Another area of exploration involves targeting Rab GTPases, which are involved in intracellular membrane trafficking and have been implicated in cancer metastasis. researchgate.netnih.gov Novel sulfonamide analogues have shown promise in inhibiting the invasiveness of cancer cells by targeting these pathways. researchgate.netnih.gov

Integration with Nanotechnology and Drug Delivery Systems (Conceptual)

The field of nanotechnology offers exciting, albeit currently conceptual, possibilities for enhancing the therapeutic potential of this compound. Nanoparticle-based drug delivery systems could improve the solubility, stability, and targeted delivery of these compounds. nih.govpjps.pk Various nanocarriers, such as liposomes, polymeric nanoparticles, and metallic nanoparticles, could be engineered to encapsulate this compound and release it at specific sites in the body, potentially increasing its efficacy while minimizing side effects. nih.gov

Computational Design of Next-Generation Analogues

Computational methods are playing an increasingly important role in the design of new drug candidates. sci-hub.se In silico approaches, such as molecular docking and virtual screening, can be used to predict the binding affinity of this compound analogues to their biological targets. nih.gov These computational tools allow for the rational design of next-generation analogues with improved potency and selectivity. google.comnih.gov By understanding the structure-activity relationships, researchers can systematically modify the chemical structure of this compound to optimize its therapeutic properties.

The following table presents a summary of emerging research areas and their potential impact:

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of 6-Methylpyridazine-3-sulfonamide

This compound is a heterocyclic compound characterized by a pyridazine (B1198779) ring substituted with a methyl group and a sulfonamide moiety. The current body of scientific knowledge identifies it as a member of the broader class of pyridazine and sulfonamide compounds, which are of significant interest in medicinal chemistry. scispace.comnih.gov The synthesis of related structures, such as 3-sulfanilamido-6-methoxypyridazine, has been documented, often involving intermediates like 3-sulfanilamido-6-chloropyridazine. lookchem.com While specific, extensive research on this compound itself is limited, the foundational chemistry of pyridazine sulfonamides is established. lookchem.comuni.lu The general class of sulfonamides is known for a wide range of biological activities. scispace.com

Identification of Knowledge Gaps and Unexplored Research Avenues

A significant knowledge gap exists in the specific biological activity profile of this compound. While the broader families of pyridazine and sulfonamide derivatives have been explored for various therapeutic properties, dedicated studies to elucidate the potential antimicrobial, anticancer, or other pharmacological effects of this particular compound are not widely reported in publicly available literature. uni.luontosight.ai

Furthermore, there is a lack of comprehensive research into the structure-activity relationships (SAR) for this compound. Investigations into how modifications to the methyl group or the sulfonamide moiety would affect its biological activity are yet to be thoroughly explored. The development of diverse synthetic routes to create a library of related analogs for screening also represents a major unexplored avenue.

Key knowledge gaps include:

Comprehensive Biological Screening: A full profile of its biological activity against various targets is currently unavailable.

Mechanism of Action: For any identified biological activity, the underlying mechanism of action remains to be determined.

Pharmacokinetics: Data on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound are absent.

Structure-Activity Relationship (SAR) Studies: There is a need for systematic studies on how structural modifications impact biological function.

Proposed Future Research Directives for this compound and Related Compounds

To address the identified knowledge gaps, future research should be directed towards a systematic evaluation of this compound and its derivatives.

Proposed research directives include:

Broad-Spectrum Biological Activity Screening:

A comprehensive screening of this compound against a wide panel of biological targets is recommended. This should include assays for antibacterial, antifungal, antiviral, and anticancer activities. nih.govresearchgate.net The known efficacy of other sulfonamides against various pathogens and cancer cell lines provides a strong rationale for this exploration. scispace.comnih.gov

Synthesis of Analog Libraries and SAR Studies:

Future work should focus on the synthesis of a library of analogs. Modifications could include:

Varying the substitution on the pyridazine ring.

Altering the substituents on the sulfonamide nitrogen.

These analogs should then be screened to establish clear structure-activity relationships, which could lead to the identification of compounds with enhanced potency or selectivity. ontosight.ai

Mechanistic Studies:

For any significant biological activity identified, detailed mechanistic studies should be undertaken. For instance, if anticancer activity is observed, investigations could focus on its effects on cell cycle progression, apoptosis, and specific signaling pathways. nih.gov If antimicrobial activity is present, studies could explore its potential to inhibit essential microbial enzymes.

Computational and Crystallographic Studies:

Molecular docking studies could predict the binding of this compound and its analogs to various biological targets. scispace.com

If a potent interaction is identified, co-crystallization of the compound with its target protein could provide invaluable insights into the binding mode, guiding further rational drug design.

By pursuing these research avenues, the scientific community can build a comprehensive understanding of the therapeutic potential of this compound and its related compounds, potentially leading to the development of novel therapeutic agents.

Q & A

Q. What are the optimized synthetic routes for 6-Methylpyridazine-3-sulfonamide, and how do reaction parameters influence yield and purity?

Answer: Synthesis typically involves nucleophilic substitution or sulfonylation reactions. Key parameters include:

- Temperature : Controlled reflux (60–100°C) minimizes side reactions .

- Solvents : Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates .

- Catalysts : Use of pyridine or triethylamine to neutralize HCl byproducts during sulfonamide bond formation .

- Reaction Time : Multi-step reactions may require 12–48 hours for complete conversion, monitored via TLC .

Critical Step : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyridazine ring and sulfonamide connectivity (e.g., NH proton at δ 10–12 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 243.07) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Note : Differential Scanning Calorimetry (DSC) assesses thermal stability (decomposition >200°C) .

Q. What are the solubility and stability profiles of this compound in common solvents?

Answer:

- Solubility : Moderately soluble in DMSO (25 mg/mL), sparingly in water (<1 mg/mL). Ethanol/water mixtures (1:1) improve solubility for biological assays .

- Stability : Hydrolytically stable at pH 4–8 for 24 hours; degradation observed under strong acidic (pH <2) or basic (pH >10) conditions .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Answer:

- Molecular Docking : Target enzymes (e.g., carbonic anhydrase) using AutoDock/Vina to predict binding affinities. Pyridazine’s electron-deficient ring favors π-π stacking in hydrophobic pockets .

- QSAR Studies : Correlate substituent effects (e.g., methyl group at C6) with IC₅₀ values. Methoxy or halogen substitutions at C3 improve potency against bacterial targets .

Example : Methyl-to-fluoro substitution increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

Answer:

- Standardized Assays : Replicate studies under uniform conditions (e.g., MIC assays using Staphylococcus aureus ATCC 25923) to eliminate strain-specific variability .

- Metabolite Profiling : LC-MS identifies active metabolites (e.g., N-oxide derivatives) that may contribute to discrepancies .

- Crystallographic Data : Compare enzyme-inhibitor co-crystal structures to confirm binding modes across studies .

Q. How do substituent modifications on the pyridazine ring influence sulfonamide reactivity and pharmacological properties?

Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or sulfonyl groups at C3 increase electrophilicity, accelerating nucleophilic attacks (e.g., thiol conjugation in enzyme inhibition) .

- Methyl Group (C6) : Enhances metabolic stability by blocking CYP450 oxidation sites .

Data Table :

| Substituent (Position) | LogP | IC₅₀ (Carbonic Anhydrase II) | Metabolic Stability (t₁/₂, liver microsomes) |

|---|---|---|---|

| -H (C6) | 1.2 | 450 nM | 12 min |

| -CH₃ (C6) | 1.7 | 320 nM | 45 min |

| -OCH₃ (C3) | 0.9 | 210 nM | 30 min |

| Data adapted from |

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

Answer:

- Byproduct Control : Optimize stoichiometry (1:1.05 molar ratio of pyridazine to sulfonyl chloride) to minimize dimerization .

- Catalyst Recycling : Immobilized catalysts (e.g., polymer-supported DMAP) reduce costs in large-scale reactions .

- Crystallization : Use anti-solvent precipitation (water in DMSO) for high-yield recovery (>80%) .

Methodological Notes

- Contradictory Data : Discrepancies in reported melting points (e.g., 180–190°C) may arise from polymorphic forms. Use DSC to identify crystalline vs. amorphous phases .

- Biological Assays : Pre-incubate compounds in assay buffers for 1 hour to account for solubility limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.